molecular formula C13H14N2O B13207866 3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile

3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile

Cat. No.: B13207866
M. Wt: 214.26 g/mol
InChI Key: XMSKZCGBUVGJGF-UHFFFAOYSA-N
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Description

3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxybutyl side chain and the carbonitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation steps to introduce the hydroxybutyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated indoles, nitroindoles.

Scientific Research Applications

3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The hydroxybutyl side chain and carbonitrile group can further influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile
  • 3-(3-Hydroxybutyl)-1H-indole-3-carbonitrile
  • 3-(3-Hydroxybutyl)-2H-indole-5-carbonitrile

Uniqueness

3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the hydroxybutyl side chain and the carbonitrile group on the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-(3-hydroxybutyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C13H14N2O/c1-9(16)2-4-11-8-15-13-5-3-10(7-14)6-12(11)13/h3,5-6,8-9,15-16H,2,4H2,1H3

InChI Key

XMSKZCGBUVGJGF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CNC2=C1C=C(C=C2)C#N)O

Origin of Product

United States

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